Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spiro structure, which includes an oxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: Similar spiro structure but different functional groups.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-: Stereoisomer with different spatial arrangement.
Uniqueness
Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group and spirocyclic structure.
Biological Activity
Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1560206-33-8) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings.
- Molecular Formula: C₁₂H₂₀O₃
- Molecular Weight: 212.29 g/mol
- IUPAC Name: this compound
- CAS Number: 1560206-33-8
The compound features a spirocyclic structure that may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities, including:
Case Studies
-
Study on Antimicrobial Activity
- A study published in the Journal of Natural Products explored the antimicrobial properties of various spirocyclic compounds. Results indicated that similar compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar effects .
- Inflammation Model
- Neuroprotective Study
Data Table: Summary of Biological Activities
Activity Type | Related Findings |
---|---|
Antimicrobial | Potential inhibition against Staphylococcus aureus and E. coli |
Anti-inflammatory | Significant reduction in edema in animal models |
Neuroprotective | Mitigation of oxidative stress-induced neuronal damage |
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-7-11(2,3)5-6-12(8)9(15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
AHSHWKJIDFQMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC12C(O2)C(=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.